VPC-18005

描述

VPC-18005 是一种小分子抑制剂,靶向前列腺癌细胞中与 ETS 相关的基因 (ERG) 的 DNA 结合域。 该化合物已显示出在降低表达 ERG 的前列腺癌细胞的迁移和侵袭率方面具有前景,并在临床前模型中显示出疗效 .

科学研究应用

VPC-18005 在科学研究中具有重要的应用,特别是在前列腺癌的研究中。 它已被用于证明小分子抑制剂靶向 ERG-ETS 域并抑制癌细胞中转录活性的潜力 . 该化合物也已在临床前模型中用于研究其对癌细胞迁移、侵袭和转移的影响 . 此外,this compound 是开发前列腺癌新治疗剂的宝贵工具 .

准备方法

VPC-18005 的合成涉及合理药物设计和计算机模拟方法,以识别可以空间阻断 ERG 的 ETS 域与 DNA 结合的化合物 . 确切的合成路线和工业生产方法是专有的,尚未公开披露详细信息。 该化合物通常在实验室环境中使用标准有机合成技术制备 .

化学反应分析

作用机制

相似化合物的比较

VPC-18005 独特之处在于它能够专门靶向 ERG-ETS 域并抑制其 DNA 结合活性 . 类似的化合物包括其他小分子抑制剂,这些抑制剂靶向 ERG 的不同域或参与前列腺癌的其他转录因子 . This compound 由于其在临床前模型中的特异性和疗效而脱颖而出 .

如果您有任何其他问题或需要进一步的详细信息,请随时提问!

生物活性

VPC-18005 is a small molecule identified as a potent inhibitor of the ERG protein, which plays a significant role in the progression of prostate cancer. This compound has been characterized through various studies that demonstrate its biological activity, particularly its ability to disrupt ERG's transcriptional functions and inhibit cancer cell metastasis.

This compound targets the ETS domain of the ERG protein, effectively inhibiting its binding to DNA. This action prevents ERG-induced transcriptional activation, which is crucial for the proliferation and invasive characteristics of ERG-positive prostate cancer cells. The compound has been shown to reduce migration and invasion rates in vitro and diminish metastasis in vivo using zebrafish xenograft models .

Key Findings:

- Direct Binding : this compound directly binds to the ERG-ETS domain, as confirmed by nuclear magnetic resonance (NMR) spectroscopy, which showed significant chemical shift changes indicative of binding .

- Transcriptional Inhibition : It effectively suppresses ERG transcriptional activity with IC50 values of approximately 3 μM in PNT1B-ERG cells and 6 μM in VCaP cells .

- Cell Viability : Unlike some other inhibitors, this compound does not significantly affect cell viability in both ERG-expressing and non-expressing prostate cancer cell lines at therapeutic concentrations .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits the transcriptional activity of ERG. The compound was tested against various prostate cancer cell lines, including PNT1B-ERG and VCaP. The results indicated:

| Cell Line | IC50 (μM) | Effect on Viability |

|---|---|---|

| PNT1B-ERG | 3 | No significant decrease |

| VCaP | 6 | No significant decrease |

These findings highlight this compound's potential as a targeted therapy for patients with ERG-positive prostate cancer, offering a mechanism that minimizes cytotoxic effects on normal cells .

In Vivo Studies

The efficacy of this compound was further validated in vivo using zebrafish xenograft models. The compound significantly reduced metastatic spread, suggesting its potential application in clinical settings for advanced prostate cancer treatment.

Case Studies

Several case studies have illustrated the potential of this compound as a therapeutic agent:

- Zebrafish Model Study : In a study utilizing zebrafish xenografts, treatment with this compound resulted in decreased metastasis of ERG-positive prostate cancer cells compared to untreated controls. This model is particularly relevant for studying metastatic behavior in real-time .

- Comparative Analysis with Other Compounds : When compared to YK-4-279, another known ERG inhibitor, this compound exhibited superior stability and lower cytotoxicity across various concentrations, making it a more favorable candidate for further development .

属性

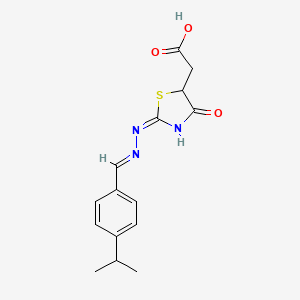

IUPAC Name |

2-[(2E)-4-oxo-2-[(E)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-9(2)11-5-3-10(4-6-11)8-16-18-15-17-14(21)12(22-15)7-13(19)20/h3-6,8-9,12H,7H2,1-2H3,(H,19,20)(H,17,18,21)/b16-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEAZCJUKPARQD-LZYBPNLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does VPC-18005 interact with its target (ERG-ETS) and what are the downstream effects observed in preclinical models?

A: this compound is a small molecule designed to specifically target the ETS domain of the ERG protein. [] It achieves this by sterically hindering the binding of the ERG-ETS domain to DNA. [] This disruption of DNA binding inhibits the transcriptional activity of ERG, ultimately leading to reduced migration and invasion of ERG-expressing prostate cancer cells in vitro. [] Furthermore, this compound demonstrated reduced metastasis formation in a zebrafish xenograft model. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。